molecular formula C14H14N2O B14710655 N-(o-Methoxyphenyl)benzamidine CAS No. 23557-77-9

N-(o-Methoxyphenyl)benzamidine

Cat. No.: B14710655
CAS No.: 23557-77-9
M. Wt: 226.27 g/mol
InChI Key: LJBSKFOYTXYCOW-UHFFFAOYSA-N
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Description

N-(o-Methoxyphenyl)benzamidine is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamidine, where the phenyl group is substituted with an o-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Methoxyphenyl)benzamidine typically involves the condensation of o-methoxyaniline with benzamidine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(o-Methoxyphenyl)benzamidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amidine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: o-Hydroxyphenylbenzamidine

    Reduction: N-(o-Methoxyphenyl)benzylamine

    Substitution: N-(o-Halophenyl)benzamidine

Scientific Research Applications

N-(o-Methoxyphenyl)benzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(o-Methoxyphenyl)benzamidine involves its interaction with specific molecular targets, such as enzymes. It can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: The parent compound, which lacks the methoxy group.

    N-(p-Methoxyphenyl)benzamidine: A positional isomer with the methoxy group at the para position.

    N-(o-Chlorophenyl)benzamidine: A derivative with a chloro group instead of a methoxy group.

Uniqueness

N-(o-Methoxyphenyl)benzamidine is unique due to the presence of the o-methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications .

Properties

CAS No.

23557-77-9

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N'-(2-methoxyphenyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O/c1-17-13-10-6-5-9-12(13)16-14(15)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16)

InChI Key

LJBSKFOYTXYCOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C(C2=CC=CC=C2)N

Origin of Product

United States

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